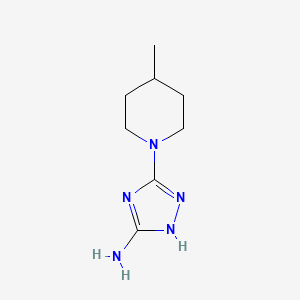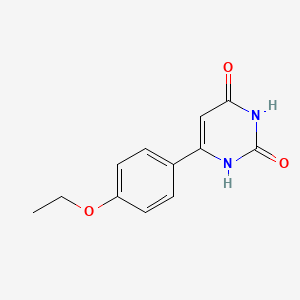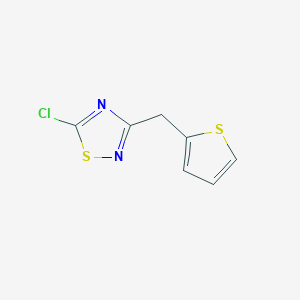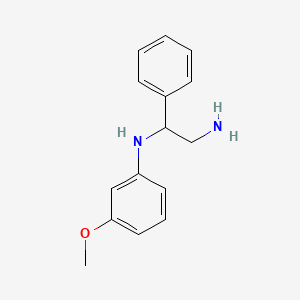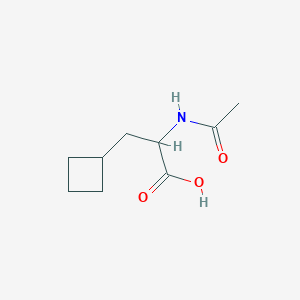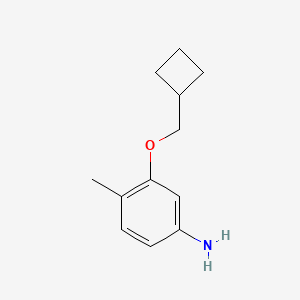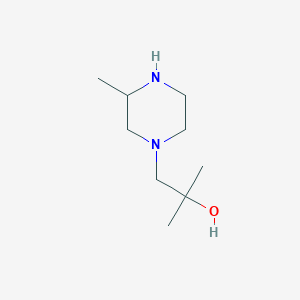
2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol
Overview
Description
“2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol” is an organic compound that contains a piperazine ring, which is a heterocyclic amine. Piperazine derivatives are often found in pharmaceuticals, including antipsychotics and antidepressants .
Molecular Structure Analysis
The molecule contains a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions in the ring. It also has a propanol group, which consists of a three-carbon chain with a hydroxyl (OH) group attached .Chemical Reactions Analysis
As a piperazine derivative, this compound could potentially undergo reactions typical of other piperazines, such as acylation or alkylation. The hydroxyl group could be involved in reactions such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, we can predict that it would be a polar molecule due to the presence of the piperazine ring and the hydroxyl group .Scientific Research Applications
Flavor Chemistry in Foods
Branched aldehydes, including compounds similar to 2-methyl-1-(3-methylpiperazin-1-yl)propan-2-ol, are pivotal in flavor formation in both fermented and non-fermented food products. Understanding the metabolic pathways that lead to the formation and degradation of these aldehydes can help control their levels in food, enhancing flavor profiles. This knowledge is crucial for the food industry to create products with desired taste attributes (Smit, Engels, & Smit, 2009).
DNA Interaction Studies
The study of minor groove binders, such as Hoechst 33258 and its analogues, reveals the potential of molecules like 2-methyl-1-(3-methylpiperazin-1-yl)propan-2-ol in molecular biology. These compounds bind specifically to AT-rich sequences in the DNA minor groove, aiding in chromosome and nuclear staining, analysis of nuclear DNA content, and serving as a basis for drug design targeting DNA interactions. Such applications are invaluable in genetic research and diagnostic procedures (Issar & Kakkar, 2013).
Volatile Organic Compound Analysis for Medical Diagnosis
In the field of medical diagnostics, volatile organic compounds (VOCs) produced by human metabolism, inflammation, and gut microbiota offer a non-invasive means to diagnose and monitor diseases like irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD). Research into VOCs, including compounds related to 2-methyl-1-(3-methylpiperazin-1-yl)propan-2-ol, demonstrates their potential as biomarkers for these conditions, paving the way for advancements in personalized medicine (Van Malderen et al., 2020).
Pharmacological Research
Compounds structurally related to 2-methyl-1-(3-methylpiperazin-1-yl)propan-2-ol have been evaluated for their pharmacological potential, including the study of AR-A000002, a novel selective 5-hydroxytryptamine1B antagonist. Such research provides insights into the treatment of anxiety and affective disorders, showcasing the therapeutic possibilities of these compounds in addressing mental health issues (Hudzik et al., 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methyl-1-(3-methylpiperazin-1-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-8-6-11(5-4-10-8)7-9(2,3)12/h8,10,12H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQQKFXQWQDNNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B1425709.png)
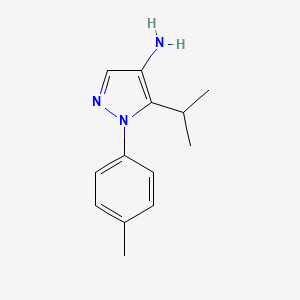
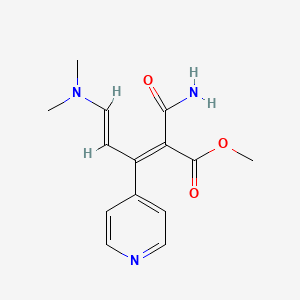
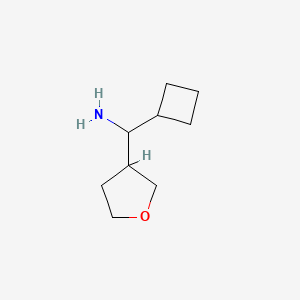
![2-Ethyl-1,8-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1425715.png)
![4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonamide](/img/structure/B1425717.png)
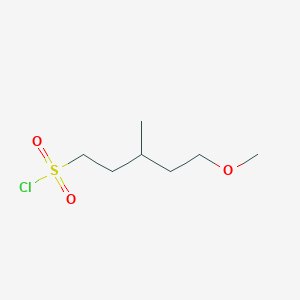
![[1-(2,4-difluorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1425721.png)
